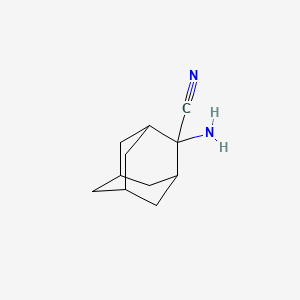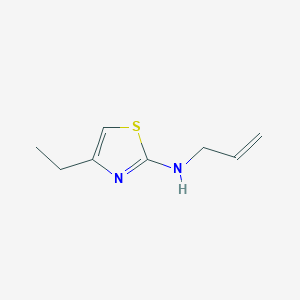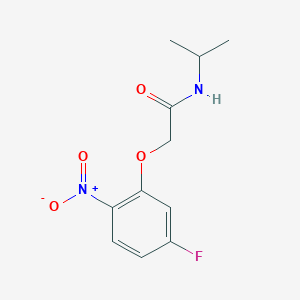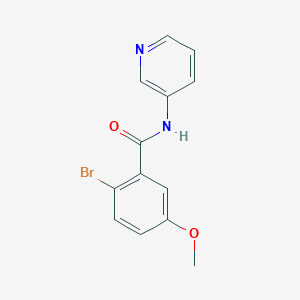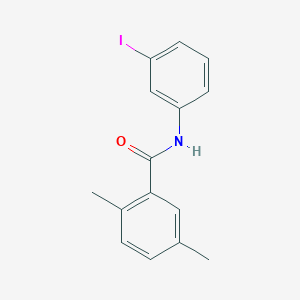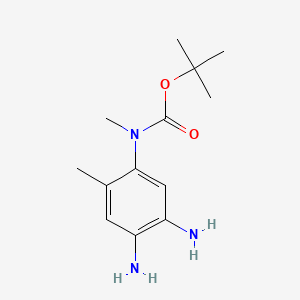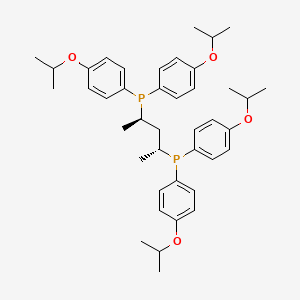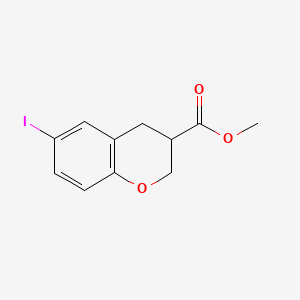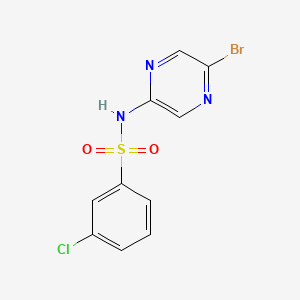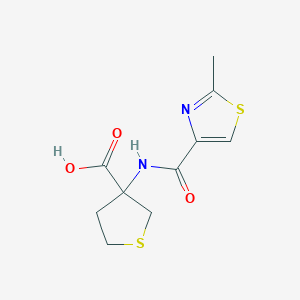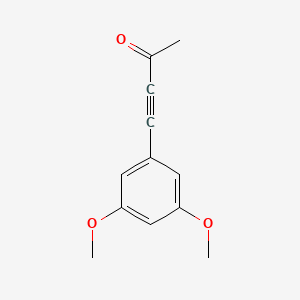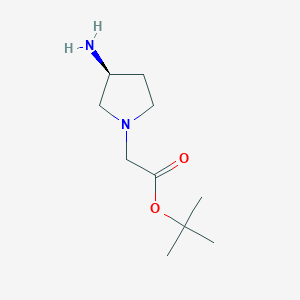
N-Boc-O-ethyl-L-homoserine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-O-ethyl-L-homoserine is a compound with the molecular formula C11H21NO5 and a molecular weight of 247.29 g/mol . It is a derivative of L-homoserine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the hydroxyl group is ethylated. This compound is commonly used in organic synthesis as a building block for the preparation of various peptides and other complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-O-ethyl-L-homoserine typically involves the protection of the amino group of L-homoserine with a Boc group and the ethylation of the hydroxyl group. The Boc protection is achieved by reacting L-homoserine with di-tert-butyl dicarbonate under basic conditions . The ethylation of the hydroxyl group can be carried out using ethyl iodide in the presence of a base such as sodium hydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-O-ethyl-L-homoserine undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution Reactions: The ethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), oxalyl chloride in methanol.
Substitution: Ethyl iodide, sodium hydride.
Major Products Formed
Deprotection: L-homoserine or its derivatives.
Substitution: Various substituted derivatives of L-homoserine depending on the nucleophile used.
Applications De Recherche Scientifique
N-Boc-O-ethyl-L-homoserine is widely used in scientific research due to its versatility as a building block in organic synthesis. Some of its applications include:
Mécanisme D'action
The mechanism of action of N-Boc-O-ethyl-L-homoserine primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. The ethyl group on the hydroxyl moiety can be selectively modified to introduce various functional groups, enabling the synthesis of diverse compounds .
Comparaison Avec Des Composés Similaires
N-Boc-O-ethyl-L-homoserine can be compared with other similar compounds such as:
N-Boc-L-homoserine: Similar structure but without the ethyl group on the hydroxyl moiety.
N-Boc-L-serine: Similar structure but with a hydroxyl group instead of an ethyl group.
Uniqueness
This compound is unique due to the presence of both the Boc-protected amino group and the ethylated hydroxyl group, which provides additional synthetic flexibility and reactivity compared to its analogs .
Propriétés
Formule moléculaire |
C11H21NO5 |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
(2S)-4-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C11H21NO5/c1-5-16-7-6-8(9(13)14)12-10(15)17-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
Clé InChI |
SFKBSHLRLKFMHB-QMMMGPOBSA-N |
SMILES isomérique |
CCOCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CCOCCC(C(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


